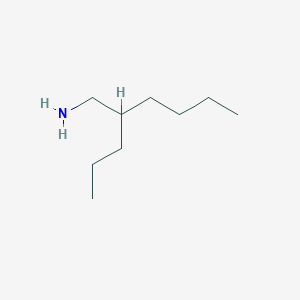

4-(Aminomethyl)octane

Description

Contextualization within Organic Synthesis and Amine Chemistry

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. fiveable.metutoroot.comlibretexts.org As 4-(Aminomethyl)octane contains a nitrogen atom bonded to one carbon group (the octyl chain) and two hydrogen atoms, it is classified as a primary amine. libretexts.orgunacademy.com

Primary amines are fundamental building blocks in organic synthesis. The lone pair of electrons on the nitrogen atom makes them effective nucleophiles and bases, allowing them to participate in a wide array of chemical reactions. tutoroot.comfiveable.menumberanalytics.com Key reactions involving primary amines include:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. pressbooks.pub

Acylation: Reaction with acyl chlorides or anhydrides to produce amides. fiveable.me

Imine Formation: Condensation with aldehydes and ketones to form imines. lumenlearning.com

Salt Formation: As bases, they react with acids to form ammonium salts. numberanalytics.comlumenlearning.com

The synthesis of primary amines like this compound can be approached through several established methods. One common route involves the reduction of corresponding nitriles or amides. pressbooks.pub Another method is reductive amination, where an aldehyde or ketone reacts with ammonia to form an imine, which is then reduced to the amine. pressbooks.pub The direct alkylation of ammonia with an appropriate alkyl halide is also a method, though it can often lead to a mixture of primary, secondary, and tertiary amines due to the similar reactivity of the products. pressbooks.pub

The aminomethyl group itself is a key functional group in medicinal chemistry, where it can be used to form various linkages or interact with biological targets through hydrogen bonding. ontosight.aichemshuttle.com

Nomenclature and Structural Diversity of Aminomethylated Octanes

The systematic IUPAC nomenclature for amines can follow several conventions. libretexts.orgonlinechemistrytutor.net For This compound , the name indicates an octane (B31449) chain as the parent hydrocarbon. An aminomethyl group (–CH₂NH₂) is attached to the fourth carbon of this eight-carbon chain.

Alternatively, the compound can be named by considering the longest carbon chain that includes the carbon of the aminomethyl group. In this case, the longest chain is a nonane (B91170) (nine-carbon) chain, and the amino group (–NH₂) is at the 4-position. This would lead to the name 4-nonanamine . The molecular formula for this compound is C₉H₂₁N.

The structural diversity of aminomethylated octanes is significant, arising from the various possible attachment points of the aminomethyl group along the octane chain. Furthermore, this compound is one of many structural isomers with the formula C₉H₂₁N. These isomers can differ in the branching of the carbon chain, the position of the amine group, and the degree of substitution on the nitrogen atom (primary, secondary, or tertiary amines).

For instance, besides positional isomers like 1-nonanamine or 2-nonanamine, there are also branched-chain isomers such as 7-methyloctan-1-amine. stenutz.eu This structural variety leads to differences in physical properties and chemical reactivity. Branched isomers, for example, typically exhibit lower boiling points than their linear counterparts due to reduced intermolecular forces.

Interactive Data Table: Comparison of C₉H₂₁N Isomers

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Nonylamine | Nonan-1-amine | C₉H₂₁N | 143.27 | ~202 |

| This compound | 4-Nonanamine | C₉H₂₁N | 143.27 | Not available |

| 7-Methyl-1-octanamine | 7-Methyloctan-1-amine | C₉H₂₁N | 143.27 | Not available |

| Tripropylamine | N,N-Dipropylpropan-1-amine | C₉H₂₁N | 143.27 | ~156 |

Data for 1-Nonylamine and Tripropylamine is sourced from publicly available chemical databases. Data for other isomers is based on theoretical structures. stenutz.eu

Structure

3D Structure

Properties

IUPAC Name |

2-propylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-5-7-9(8-10)6-4-2/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEUXLBCXLPVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Aminomethyl Substituted Octane Derivatives

Catalytic Hydrogenation Strategies

Catalytic hydrogenation of nitriles is a primary and economically viable route for the production of primary amines. wikipedia.org This transformation involves the reduction of a carbon-nitrogen triple bond to a primary amine. However, the reaction pathway can be complex, with the potential for the formation of secondary and tertiary amines as byproducts through the reaction of the primary amine product with intermediate imines. wikipedia.org The selectivity towards the desired primary amine is therefore a critical challenge that is addressed through careful selection of catalysts and optimization of reaction conditions.

Liquid-Phase Hydrogenation Protocols (e.g., of Tricyanohexane Precursors)

Liquid-phase hydrogenation is a widely employed technique for the synthesis of primary amines from nitrile precursors. While the direct hydrogenation of a "tricyanohexane" precursor to a specific aminomethyl-substituted octane (B31449) is not extensively detailed in readily available literature, the principles can be extrapolated from the hydrogenation of other polynitriles, such as adiponitrile to hexamethylenediamine, a key component in the production of Nylon 66. wikipedia.org

The reaction is typically carried out in a slurry reactor where the solid catalyst is suspended in the liquid nitrile or a solution of the nitrile in a suitable solvent. The primary goal is to achieve high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine impurities. wikipedia.org The choice of solvent can significantly influence the reaction's selectivity. Protic solvents are often favored as they can solvate the primary amine, reducing its reactivity with the imine intermediate.

Catalytic System Design and Optimization (e.g., Raney Nickel Catalysis)

The design and optimization of the catalytic system are paramount for achieving high yields and selectivity in nitrile hydrogenation. Key factors include the choice of catalyst, solvent, pH, temperature, and hydrogen pressure. wikipedia.org

Raney Nickel Catalysis: Raney nickel is a versatile and widely used catalyst for the hydrogenation of nitriles. wikipedia.org It is an alloy of nickel and aluminum, where the aluminum is leached out with a concentrated sodium hydroxide solution to create a porous, high-surface-area nickel catalyst. This high surface area contributes to its high catalytic activity.

Optimization of reactions using Raney nickel involves several parameters:

Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can sometimes lead to decreased selectivity due to the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of intermediates.

Additives: Basic additives are often used to suppress the formation of secondary and tertiary amines.

Table 1: Comparison of Catalytic Systems for Nitrile Hydrogenation

| Catalyst | Precursor | Conditions | Primary Amine Yield | Key Features |

|---|---|---|---|---|

| Raney Nickel | Aliphatic/Aromatic Nitriles | High H₂ pressure, elevated temperature, often with basic additives | Good to Excellent | Cost-effective, high activity, but can be pyrophoric. wikipedia.org |

| Palladium on Carbon (Pd/C) | Aromatic Nitriles | Mild to moderate conditions | Good to Excellent | High selectivity for primary amines in many cases. |

| Rhodium-based catalysts | Various Nitriles | Can operate under milder conditions | High | Often shows high selectivity and activity. |

| Cobalt-based catalysts | Aliphatic/Aromatic Nitriles | High pressure and temperature | Good | An alternative to nickel-based catalysts. wikipedia.org |

Green Chemistry Principles in Aminomethyl-Octane Synthesis

The application of green chemistry principles to the synthesis of amines is of growing importance, aiming to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, sustainable catalysts, and energy-efficient reaction conditions.

Environmentally Benign Reaction Conditions and Solvents

The development of greener synthetic routes for aminomethyl-substituted alkanes focuses on replacing volatile and hazardous organic solvents with more sustainable alternatives. Water, supercritical fluids, and ionic liquids are prominent examples of such green solvents.

Supercritical carbon dioxide (scCO₂), for instance, has been investigated as a reaction medium for nitrile hydrogenation. It is non-toxic, non-flammable, and its properties can be tuned by adjusting pressure and temperature. In some catalytic systems, the use of scCO₂ can lead to high conversion and selectivity to the desired primary amine.

Catalyst Development for Sustainable Synthesis (e.g., Organocatalysts, Ionic Liquids)

The development of sustainable catalysts is a cornerstone of green chemistry. This includes the design of catalysts that are highly active and selective, operate under mild conditions, and can be easily separated and recycled.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalyst stabilizers. In nitrile hydrogenation, ILs can immobilize the catalyst, facilitating its recovery and reuse. Nickel nanoparticles embedded in imidazolium-based ionic liquids have shown promise as recyclable catalysts for the selective hydrogenation of nitriles.

Organocatalysis: While transition-metal catalysts are dominant in nitrile reduction, research into metal-free alternatives is ongoing. Borane derivatives, such as diisopropylaminoborane, have been shown to reduce a variety of nitriles to primary amines in the presence of a catalytic amount of lithium borohydride. nih.govorganic-chemistry.org These reagents offer an alternative to metal hydrides and catalytic hydrogenation, sometimes with different functional group tolerance. nih.gov

Table 2: Green Solvents for Nitrile Hydrogenation

| Solvent | Key Advantages | Challenges |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive. | Limited solubility of some organic substrates. |

| Supercritical CO₂ | Tunable properties, non-toxic, easy separation of products. | Requires high-pressure equipment. |

| Ionic Liquids | Low vapor pressure, high thermal stability, can aid in catalyst recycling. | Cost, viscosity, and potential toxicity of some ILs. |

| Ethanol/Methanol | Readily available, can improve selectivity in some cases. | Flammable, potential for side reactions. |

Synthesis of Bicyclo[2.2.2]octane Derivatives with Aminomethyl Functionality

Bicyclo[2.2.2]octane scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure, which can be used to control the spatial orientation of functional groups. The synthesis of these derivatives with aminomethyl functionality presents unique challenges.

One synthetic route to 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves a Diels-Alder reaction between a diene and a dienophile to construct the bicyclic core. For example, the reaction of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid with ethylene can form the bicyclo[2.2.2]octene backbone. google.com Subsequent reduction of the double bond and the cyano group leads to the desired aminomethyl-substituted product. The cyano group can be reduced to an aminomethyl group via catalytic hydrogenation, often using Raney nickel. google.com

An alternative approach involves the synthesis of 2-(aminomethyl)-3-phenylbicyclo[2.2.2]alkane derivatives through a series of Diels-Alder reactions using cis- and trans-cinnamic acid derivatives (such as the nitrile) with cyclohexadiene. nih.gov Standard chemical transformations can then be used to generate the aminomethyl side chain from the nitrile. nih.gov

Table 3: Synthetic Strategies for Aminomethyl-Bicyclo[2.2.2]octanes

| Starting Materials | Key Reactions | Final Product Example |

|---|---|---|

| 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid, Ethylene | Diels-Alder reaction, Catalytic Hydrogenation | 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid google.com |

| Cinnamic acid derivatives (e.g., nitrile), Cyclohexadiene | Diels-Alder reaction, Reduction of nitrile | 2-(Aminomethyl)-3-phenylbicyclo[2.2.2]alkane nih.gov |

Derivatization from Bicyclo[2.2.2]octane Precursors

The bicyclo[2.2.2]octane (BCO) framework is a rigid and sterically defined scaffold that serves as a valuable precursor in organic synthesis. Its defined three-dimensional structure allows for precise installation of functional groups, which can then be carried into a more flexible acyclic system through strategic ring-opening reactions. The synthesis of the BCO skeleton itself is often achieved through stereoselective Diels-Alder cycloadditions. escholarship.org

While the direct conversion of a BCO precursor to 4-(aminomethyl)octane is not a commonly documented pathway, the principles of skeletal rearrangement and fragmentation are well-established. A plausible, though complex, synthetic strategy would involve the construction of a BCO derivative with appropriate functional groups at the C1, C4, and C2 or C3 positions. Subsequent cleavage of two of the carbon bridges, for example through a Grob fragmentation or related reaction, could unveil the substituted octane backbone. The challenge in such a route lies in achieving the correct substitution pattern on the BCO precursor to ensure the desired connectivity in the final acyclic product. Research has explored various rearrangements of substituted BCO radicals, which can lead to different bicyclic systems or fragmented products, indicating that the stability of intermediates and ring strain are key factors controlling the reaction outcome. escholarship.org

Stereoselective Synthetic Approaches for Bicyclic Systems

Achieving stereochemical control in the synthesis of acyclic molecules like this compound can be challenging due to the conformational flexibility of the carbon chain. A common strategy to overcome this is to use a rigid cyclic or bicyclic intermediate to set the desired stereocenters. The defined conformational nature of bicyclic systems like bicyclo[2.2.2]octane and its heteroatomic analogs allows for highly stereoselective reactions.

Key approaches to achieving stereoselectivity in the synthesis of these bicyclic precursors include:

Diastereoselective Cycloadditions: The Diels-Alder reaction to form the BCO skeleton can be rendered highly diastereoselective by using chiral auxiliaries on the dienophile or a chiral catalyst. escholarship.org

Enantioselective Desymmetrization: Starting from an achiral, symmetrical bicyclic precursor, such as a tropinone derivative in the related 8-azabicyclo[3.2.1]octane system, enantioselective methods can be used to desymmetrize the molecule, creating a chiral intermediate. rsc.orgresearchgate.net

Substrate-Controlled Reactions: Once the bicyclic core is formed, existing stereocenters can direct the stereochemical outcome of subsequent reactions. For instance, the oxidation of a double bond in a cyclooctene ring can proceed with high trans selectivity due to the steric influence of a bulky substituent elsewhere on the ring. nih.gov

Once the stereochemistry is precisely established in the rigid bicyclic system, a subsequent ring-opening or fragmentation reaction can transfer this stereochemical information to the final acyclic octane derivative.

Synthetic Routes to Other Aminomethylated Octane Analogs

Piperidine and Piperazine Analog Synthesis

Piperidine and piperazine rings are common structural motifs in medicinal chemistry and can be considered cyclic analogs of linear diamines. Their synthesis is well-established and typically involves cyclization reactions. The formation of N-substituted piperazines, for example, can be achieved through several reliable methods. nih.gov

One important strategy involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). Alkylation of DABCO creates a quaternary ammonium (B1175870) salt, which can then react with various nucleophiles at high temperatures to yield 1-alkyl-4-substituted piperazines. rsc.org This method provides a direct route to functionalized piperazine derivatives. Other common methods include the direct N-alkylation of piperazine with alkyl halides or the reductive amination of piperazine with aldehydes or ketones. nih.gov The functionalization of the piperidine ring itself can be achieved with high site-selectivity using rhodium-catalyzed C-H insertion reactions, where the choice of catalyst and nitrogen-protecting group directs functionalization to the C2 or C4 position. nih.gov

| Methodology | Precursors | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ring-Opening of DABCO | DABCO, Alkylating Agent, Nucleophile | High Temperature (e.g., in PEG or diglyme) | 1-Alkyl-4-substituted Piperazines | rsc.org |

| Nucleophilic Substitution | Piperazine, Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkylpiperazines | nih.gov |

| Reductive Amination | Piperazine, Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)3) | N-Alkylpiperazines | nih.gov |

| Reduction of Carboxamides | N-Acylpiperazine | Strong Reducing Agent (e.g., LiAlH4) | N-Alkylpiperazines | nih.gov |

Preparation of Functionalized Octane Diamine Structures

The synthesis of functionalized octane diamines often begins with precursors that can be elaborated into the final structure. A prominent industrial route for a compound structurally analogous to this compound, specifically this compound-1,8-diamine, relies on the catalytic hydrogenation of 1,3,6-tricyanohexane. google.com This process involves the reduction of three nitrile groups to primary amines.

The synthesis begins with the preparation of 1,3,6-tricyanohexane itself, often from adiponitrile and acrylonitrile. google.com The subsequent hydrogenation is a critical step, typically performed using a metal catalyst under hydrogen pressure.

Catalytic Hydrogenation of 1,3,6-Tricyanohexane: This transformation is achieved using hydrogen gas in the presence of a metal catalyst. The reaction reduces the three nitrile functionalities (-C≡N) to primary amine groups (-CH₂NH₂). Catalysts such as Raney nickel, palladium, or platinum are effective for this conversion. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to maximize the yield of the desired triamine and minimize side reactions.

| Catalyst | Hydrogen Source | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Raney Nickel | H₂ Gas | Elevated temperature and pressure, often in an alcohol solvent with an alkali hydroxide co-catalyst. | Cost-effective and widely used in industrial applications. | |

| Palladium on Carbon (Pd/C) | H₂ Gas | Can often be used under milder conditions than nickel-based catalysts. | High activity and selectivity. | tcichemicals.com |

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | Effective for a wide range of reductions. | Known as Adams' catalyst; highly active after in-situ reduction. | tcichemicals.com |

| Lithium Aluminum Hydride (LiAlH₄) | (Hydride Transfer) | Stoichiometric reagent, typically in an ether solvent like THF. | A strong, non-catalytic reducing agent for laboratory-scale synthesis. |

Another synthetic approach to functionalized octane diamines starts from more readily available C8 precursors like sebacic acid. One patented method describes the conversion of sebacic acid to sebacamide, followed by a Hofmann rearrangement and subsequent hydrolysis to yield 1,8-diaminooctane. google.com Further functionalization of the 1,8-diaminooctane backbone can be achieved through various reactions. For example, a practical solvent-free Kabachnik-Fields reaction has been developed to functionalize 1,8-diaminooctanes with phosphonate esters. researchgate.net

Mechanistic Investigations and Reaction Pathways of Aminomethyl Substituted Octanes

Fundamental Reactivity of Amine Functional Groups

The chemical behavior of 4-(aminomethyl)octane is primarily dictated by the lone pair of electrons on the nitrogen atom of its aminomethyl group. This lone pair confers both nucleophilic and basic properties to the molecule, making it reactive towards a variety of electrophiles.

Nucleophilic Pathways and Electrophilic Reactions

As a primary amine, this compound is a potent nucleophile. The nitrogen atom's lone pair can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This nucleophilicity is a cornerstone of its reactivity, allowing it to participate in numerous substitution and addition reactions. For instance, in reactions with alkyl halides, the amine acts as a nucleophile to displace the halide ion, leading to the formation of secondary amines. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The basicity of the amine group also plays a crucial role in its reactions. In the presence of acids, it can be protonated to form an ammonium (B1175870) salt. This acid-base chemistry is fundamental to many of the purification and handling procedures for amines.

Acylation Reactions of Amino Moieties

Acylation is a key transformation for primary amines like this compound. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or an acid anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride ion) is eliminated, and a proton is lost from the nitrogen, yielding a stable amide.

These acylation reactions are generally rapid and can be carried out under mild conditions. The resulting amides are significantly less basic and less nucleophilic than the parent amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Mechanistic Studies of Catalyzed Transformations

The reactivity of aminomethyl-substituted octanes can be significantly enhanced and controlled through the use of various catalysts. These catalyzed transformations open up pathways to a wide range of functionalized molecules.

Radical Processes in Cross-Coupling Reactions

While direct radical reactions involving this compound are not extensively reported, primary amines can be precursors for radical species in certain cross-coupling reactions. For instance, through oxidative single-electron transfer (SET), an aminyl radical can be generated. More commonly, alkylamines can be converted into species that are more amenable to radical generation, such as through the formation of Katritzky salts (N-alkylpyridinium salts). These salts can then undergo reduction to form alkyl radicals, which can participate in cross-coupling reactions. These radical processes, often initiated by photoredox or transition metal catalysis, enable the formation of carbon-carbon bonds under mild conditions.

Cycloaddition Reactions Involving Aminomethyl-Octane Precursors or Analogs

Primary amines such as this compound can serve as precursors to molecules that participate in cycloaddition reactions. For example, condensation of a primary amine with an α,β-unsaturated aldehyde or ketone can form an N-alkyl-α,β-unsaturated imine. These imines can then act as dienophiles or dienes in Diels-Alder reactions, or as the 4π component in [4+2] cycloadditions with other dienophiles, leading to the formation of six-membered heterocyclic rings.

Furthermore, N-alkyl imines derived from primary amines can undergo [4+4] cycloaddition reactions to form eight-membered rings. Another important class of cycloadditions is the 1,3-dipolar cycloaddition. Primary amines can be converted into nitrones, which are 1,3-dipoles. These nitrones can then react with alkenes in a [3+2] cycloaddition to form five-membered isoxazolidine (B1194047) rings.

| Cycloaddition Type | Reactant from Amine Precursor | Partner Reactant | Product Ring Size |

| Diels-Alder ([4+2]) | N-alkyl-α,β-unsaturated imine | Diene or Dienophile | 6-membered |

| [4+4] Cycloaddition | N-alkyl-α,β-unsaturated imine | N-alkyl-α,β-unsaturated imine | 8-membered |

| 1,3-Dipolar ([3+2]) | Nitrone | Alkene | 5-membered |

Metal-Catalyzed Transformations (e.g., Ni, Cu, Pd, Rh Catalysis)

Transition metal catalysis offers a powerful toolkit for the functionalization of amines. For aminomethyl-substituted octanes, these reactions primarily involve the formation of new carbon-nitrogen bonds.

Nickel (Ni) Catalysis: Nickel catalysts are effective for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. In these reactions, an aryl halide or triflate is coupled with an amine in the presence of a nickel catalyst and a base. The catalytic cycle is generally believed to involve the oxidative addition of the aryl electrophile to a Ni(0) species, followed by coordination of the amine, deprotonation to form a nickel-amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Ni(0) catalyst.

Copper (Cu) Catalysis: Copper-catalyzed amination reactions, such as the Ullmann condensation, have been known for over a century and represent a valuable method for C-N bond formation. The mechanism is thought to involve the formation of a copper-amido species, which then reacts with an aryl halide. Modern copper-catalyzed systems often utilize ligands to facilitate the reaction and allow for milder conditions.

Palladium (Pd) Catalysis: Palladium is one of the most widely used metals for C-N cross-coupling reactions. The Buchwald-Hartwig amination, catalyzed by palladium complexes with various phosphine (B1218219) ligands, is a highly versatile method for forming aryl amines. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle similar to that described for nickel.

Rhodium (Rh) Catalysis: Rhodium catalysts are known to be effective for various transformations, including C-H amination. In these reactions, a C-H bond is functionalized directly with an amine moiety. The mechanism can involve the formation of a rhodium-nitrenoid intermediate, which then inserts into a C-H bond.

Table of Metal-Catalyzed Transformations

| Metal Catalyst | Typical Reaction | General Mechanistic Steps |

| Nickel (Ni) | Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination |

| Copper (Cu) | Ullmann Condensation | Formation of Copper-Amido Complex, Reaction with Aryl Halide |

| Palladium (Pd) | Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination |

| Rhodium (Rh) | C-H Amination | Formation of Metal-Nitrenoid, C-H Insertion |

Intramolecular Transformations and Rearrangements in Aminomethylated Systems

Intramolecular transformations of aminomethyl-substituted alkanes represent a significant class of reactions, enabling the formation of cyclic structures, which are pivotal in the synthesis of various alkaloids and other nitrogen-containing compounds. These rearrangements are often characterized by the interaction of the amino group with a remote reaction center within the same molecule, leading to cyclization. A prominent example of such a transformation is the Hofmann-Löffler-Freytag reaction, which provides a pathway for the synthesis of pyrrolidines from open-chain N-haloamines. wikipedia.orgalfa-chemistry.com

The mechanism of the Hofmann-Löffler-Freytag reaction is a free-radical process that typically occurs under acidic conditions and can be initiated thermally or photochemically. wikipedia.orgalfa-chemistry.com The reaction commences with the protonation of the N-haloamine, followed by homolytic cleavage of the nitrogen-halogen bond to generate a nitrogen-centered radical cation. wikipedia.org This highly reactive intermediate then abstracts a hydrogen atom from a remote carbon, typically at the δ-position, via a six-membered ring transition state. alfa-chemistry.com This intramolecular 1,5-hydrogen shift is energetically favorable and results in the formation of a carbon-centered radical. alfa-chemistry.com The carbon radical is subsequently trapped by the halogen, forming a δ-haloalkylammonium salt. Finally, upon treatment with a base, this intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction to yield the cyclic pyrrolidine product. wikipedia.orgalfa-chemistry.com

The choice of reaction conditions, particularly the halogen and the initiation method, can influence the reaction's efficiency. For thermal initiation, N-chloroamines generally provide better yields of pyrrolidines due to their greater thermal stability compared to N-bromoamines. wikipedia.org Conversely, photochemical initiation often leads to higher yields with N-bromoamines. wikipedia.org This reaction has found broad applicability in the synthesis of complex natural products and their derivatives, including steroidal alkaloids like conessine. wikipedia.org

| Step | Description | Intermediate(s) | Key Transformation |

|---|---|---|---|

| 1. Initiation | Protonation of the N-haloamine followed by homolytic cleavage of the N-X bond (thermally or photochemically) in an acidic medium. | N-haloammonium salt, Nitrogen-centered radical cation | Formation of a nitrogen radical |

| 2. Hydrogen Abstraction | Intramolecular 1,5-hydrogen shift from the δ-carbon to the nitrogen radical. | Six-membered ring transition state, Carbon-centered radical | Remote C-H functionalization |

| 3. Halogen Transfer | The carbon radical abstracts the halogen atom from another N-haloammonium ion (chain propagation) or from the initially formed halogen radical. | δ-haloalkylammonium salt | Formation of a C-X bond |

| 4. Cyclization | Intramolecular nucleophilic substitution (SN2) upon treatment with a base. | Transition state for ring closure | Pyrrolidine ring formation |

The Hofmann-Löffler-Freytag reaction underscores a powerful strategy for the intramolecular C-H functionalization in aminomethylated systems, enabling the direct conversion of linear alkyl chains into valuable heterocyclic structures. The regioselectivity for the formation of five-membered rings (pyrrolidines) is a hallmark of this reaction, driven by the thermodynamic stability of the six-membered transition state involved in the hydrogen abstraction step. wikipedia.orgalfa-chemistry.com

Theoretical and Computational Chemistry Studies of Aminomethyl Octane Systems

Molecular Structure Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the molecular structure and properties of chemical systems, offering insights that complement experimental data. For a flexible molecule like 4-(aminomethyl)octane, which consists of an eight-carbon chain with an aminomethyl substituent at the fourth position, computational methods are indispensable for understanding its three-dimensional structure and electronic characteristics.

Density Functional Theory (DFT) Applications in Conformational Analysis

The conformational landscape of this compound is complex due to the rotational freedom around its numerous carbon-carbon and carbon-nitrogen single bonds. Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules, making it highly suitable for conformational analysis. By employing DFT, researc mdpi.comumich.eduwikipedia.orghers can systematically explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them.

The process begins with generating a variety of initial geometries for this compound, considering different torsional angles along the octane (B31449) backbone and the orientation of the aminomethyl group. These structures are then subjected to geometry optimization calculations using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)). The goal is to find the a taylorfrancis.comresearchgate.netrrangements of atoms that correspond to the lowest energy, and thus the most stable conformations.

Vibrational frequency analysis is subsequently performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum, representing a stable conformer. The calculated energies o eurjchem.comf these conformers allow for the determination of their relative stabilities.

Table 1: Illustrative Conformational Analysis Data for this compound using DFT

| Conformer | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

| Global Minimum (anti-extended) | 0.00 | 45.2 |

| Conformer 2 (gauche-kink) | 2.15 | 20.5 |

| Conformer 3 | 3.50 | 12.1 |

| Conformer 4 | 5.80 | 5.5 |

Note: This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis. The values are representative of what might be expected for a flexible alkylamine.

Quantum Chemical Modeling of Electronic Properties (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly DFT, are also employed to model the electronic properties of this compound. Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is youtube.comirjweb.com related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap nih.govthaiscience.info (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap sug thaiscience.inforesearchgate.netgests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From these orbital energ irjweb.comies, several key quantum chemical descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

Table 2: Exemplary Quantum Chemical Descriptors for this compound

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.50 | Energy of the highest occupied molecular orbital |

| ELUMO | 1.20 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 7.70 | Measure of chemical stability and reactivity |

| Ionization Potential (I) | 6.50 | Energy required to remove an electron |

| Electron Affinity (A) | -1.20 | Energy released when an electron is added |

| Chemical Hardness (η) | 3.85 | Resistance to change in electron distribution |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar aliphatic amines.

For 4-(aminomethyl)octan mdpi.comnih.gove, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making this site the most nucleophilic. The LUMO would likely be distributed over the σ* anti-bonding orbitals of the alkyl chain. This analysis is crucial for predicting how the molecule will interact with other chemical species.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally. For this compound acs.org, theoretical methods can elucidate the pathways of reactions such as oxidation, nucleophilic substitution, or acid-base reactions involving the amine group.

For instance, the oxidation of primary amines can proceed through various pathways to form imines, nitriles, or other products. Using DFT, a proposed rea nih.govresearchgate.netction mechanism can be modeled by identifying and optimizing the geometries of all reactants, intermediates, transition states, and products along a potential reaction coordinate.

A key aspect of this analysis is the location of the transition state (TS), which represents the highest energy point along the reaction pathway. A transition state search algorithm is used to find this first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the nature of the stationary points: reactants and products will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated energies researchgate.netof these species allow for the construction of a reaction profile diagram, which plots the energy of the system versus the reaction coordinate. This diagram reveals the activation energy (Ea = ETS - EReactants) for each step, which is the energy barrier that must be overcome for the reaction to proceed. The rate-determining step is the one with the highest activation energy.

Table 3: Hypothetical researchgate.netReaction Pathway Analysis for the First Step of Amine Oxidation

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Oxidant | 0.0 |

| Pre-reaction Complex | Reactants in close proximity | -2.5 |

| Transition State (TS1) | C-H bond breaking/N-H bond breaking | +15.8 |

| Intermediate 1 | Resulting radical or imine intermediate | +4.2 |

| Products | Final oxidized product | -20.0 |

Note: This table provides hypothetical energy values for a plausible oxidation reaction involving this compound to illustrate the data generated from a computational mechanistic study.

By comparing the activat nih.govion energies of different possible pathways, computational chemists can predict the most likely mechanism for a given reaction under specific conditions.

Theoretical Sturesearchgate.netdies of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (liquid or solution) is governed by its intermolecular interactions with surrounding molecules. These interactions, which include hydrogen bonding and van der Waals forces, can be studied using theoretical methods. The primary amine group o researchgate.netacs.orgf this compound is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).

Computational models can researchgate.net be used to study the geometry and strength of these interactions. For example, the interaction energy of a dimer of this compound molecules or its interaction with solvent molecules can be calculated. The interaction energy (ΔEint) is typically determined as:

ΔEint = Ecomplex - (Emolecule1 + Emolecule2)

A negative value for ΔEint indicates a stable interaction.

Solvation effects, or how a solvent influences the structure, stability, and reactivity of a solute, are also critical. Computational chemistry a temple.edunih.govccounts for solvation using either explicit or implicit models.

Explicit Solvation Models: Involve including a number of solvent molecules directly in the calculation, surrounding the solute molecule. This approach can accurately model specific solute-solvent interactions like hydrogen bonding but is computationally expensive.

Implicit Solvation nih.govModels (Continuum Models): Treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a rsc.org cavity within this continuum. Models like the Polarizable Continuum Model (PCM) are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

These models can be used nih.gov to calculate the free energy of solvation, which is the change in free energy when a molecule is transferred from the gas phase to a solvent. This value is crucial for understanding solubility and predicting how the solvent will affect reaction equilibria and rates. For alkylamines, solvatio nih.govresearchgate.netn is a complex interplay between the hydrogen bonding capacity of the amine group and the hydrophobic nature of the alkyl chain.

Table 4: Illustrative nih.govSolvation Free Energies (ΔGsolv) in Different Solvents

| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) |

| Gas Phase | 1.0 | 0.0 (Reference) |

| Hexane | 1.9 | -3.5 |

| Dichloromethane | 9.1 | -5.8 |

| Water | 78.4 | -7.2 |

Note: This table presents plausible, illustrative data for this compound calculated using a continuum solvation model (e.g., SMD or PCM). The trend reflects increased stabilization in more polar solvents.

By applying these comput taylorfrancis.comational techniques, a comprehensive understanding of the molecular structure, electronic properties, reactivity, and intermolecular interactions of this compound can be developed.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-(Aminomethyl)octane-1,8-diamine, both ¹H and ¹³C NMR would be utilized to confirm its identity and purity.

The ¹H NMR spectrum is anticipated to be complex due to the structural similarity of the methylene (B1212753) (-CH₂-) groups in the flexible octane (B31449) backbone. Protons closer to the electron-withdrawing amino groups (-NH₂) would be expected to resonate at a lower field (higher ppm) compared to those in the center of the alkyl chain. The spectrum would consist of multiple overlapping multiplets in the aliphatic region.

The ¹³C NMR spectrum would provide information on the number of chemically distinct carbon environments. Due to the molecule's structure, several carbon signals would be expected in the aliphatic region of the spectrum. The carbons bonded directly to nitrogen atoms (C1, C8, and the aminomethyl carbon) would appear at a lower field than the other carbons in the octane chain.

While spectral data for this compound-1,8-diamine are noted as available from commercial suppliers, specific, publicly accessible, and fully assigned spectral data are not detailed in the reviewed literature. nih.gov A representative table for expected NMR data is shown below.

Table 1: Anticipated NMR Data for this compound-1,8-diamine Note: Specific chemical shift values and coupling constants are not available in the cited literature and would require experimental determination.

| Nucleus | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Assignment |

|---|---|---|---|

| ¹H | ~2.7 | Triplet | H attached to C1, C8 |

| ¹H | ~2.5 | Multiplet | H attached to aminomethyl C |

| ¹H | ~1.2-1.5 | Multiplets | H's on C2, C3, C5, C6, C7 |

| ¹H | ~1.3 | Multiplet | H on C4 |

| ¹³C | ~40-45 | - | C1, C8 |

| ¹³C | ~45-50 | - | Aminomethyl C |

Mass Spectrometry (MS) and Derivatization Approaches for Structural Elucidation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The molecular formula of this compound-1,8-diamine is C₉H₂₃N₃, corresponding to a molecular weight of approximately 173.30 g/mol . nih.govechemi.comalfa-chemistry.com In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to this mass.

The fragmentation of aliphatic amines is characterized by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of stable, nitrogen-containing cations. For this compound-1,8-diamine, multiple fragmentation pathways are possible due to the presence of three amino groups, resulting in a complex fragmentation pattern.

Due to the high polarity and low volatility of polyamines, they are often challenging to analyze directly by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Chemical derivatization is a common strategy to overcome these limitations by converting the polar amino groups into less polar, more volatile functional groups. nih.gov This process can also enhance ionization efficiency and improve chromatographic separation. Several derivatization reagents are employed for the analysis of polyamines.

Table 2: Common Derivatization Approaches for Polyamines

| Derivatizing Reagent | Purpose | Reference |

|---|---|---|

| Isobutyl chloroformate | Amine-carbamylated derivatization to increase sensitivity and enable selective extraction. | nih.gov |

| Benzoyl chloride / 3,5-dinitrobenzoyl chloride | Pre-column derivatization for HPLC analysis, allowing for UV detection. | sigmaaldrich.com |

| 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | Fluorescence derivatization for highly selective and sensitive HPLC analysis. | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound-1,8-diamine. Consequently, experimental information regarding its solid-state conformation, crystal system, and packing arrangement is currently unavailable.

UV-Visible Spectroscopy and Optical Properties Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. This technique is most informative for molecules containing chromophores, which are typically functional groups with π-electrons, such as conjugated double bonds, aromatic rings, or carbonyl groups.

The structure of this compound-1,8-diamine consists of a saturated aliphatic backbone with primary amino groups. Saturated aliphatic amines lack the necessary chromophores to absorb light in the conventional UV-Visible range (200–800 nm). Therefore, the compound is expected to be transparent and not exhibit any significant absorption peaks in this region. Any observed absorbance would likely be attributable to impurities or the use of a solvent with a low UV cutoff. Analysis by UV-Vis spectroscopy would only become informative if the amine groups were derivatized with a chromophore-containing reagent. sigmaaldrich.com

Hirshfeld Surface Analysis for Intermolecular Interactions

The execution of a Hirshfeld surface analysis is entirely contingent upon the availability of a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction. As established in the previous section, no crystal structure has been reported for this compound-1,8-diamine. Therefore, a Hirshfeld surface analysis cannot be performed for this compound, and a detailed study of its intermolecular interactions in the solid state remains uncharacterized.

Applications As Synthetic Intermediates and Building Blocks in Advanced Chemical Systems

Precursors in Complex Organic Synthesis

As a trifunctional amine, 4-(Aminomethyl)octane-1,8-diamine serves as a versatile precursor in various organic syntheses. The primary method for its production is the catalytic hydrogenation of 1,3,6-tricyanohexane, typically using a Raney-Ni catalyst in an alcohol solvent. google.com This process efficiently converts the three nitrile groups into primary amines, yielding the final product.

Table 1: Optimized Conditions for the Synthesis of this compound-1,8-diamine

| Parameter | Condition | Purpose/Comment | Source |

|---|---|---|---|

| Precursor | 1,3,6-Tricyanohexane (TCH) | The starting material with three nitrile groups. | google.com |

| Catalyst | Raney-Ni | Effective for the hydrogenation of nitriles to amines. | google.com |

| Solvent | 80-99% Hydrated Ethanol | Provides a suitable reaction medium. | google.com |

| Co-catalyst | Alkali Metal Hydroxide (e.g., NaOH) | Acts as a promoter to prevent the formation of by-products. | google.com |

The presence of multiple reactive amine groups makes this compound-1,8-diamine an important intermediate in the synthesis of pharmaceutical compounds. smolecule.comlookchem.com Its amine functionalities can act as nucleophiles, allowing for acylation to form amides or participation in nucleophilic substitution reactions, which are fundamental steps in building the complex scaffolds of active pharmaceutical ingredients (APIs). smolecule.com While specific drug synthesis pathways involving this compound are proprietary, its role as a versatile building block is well-established in the development of new chemical entities. smolecule.com

Beyond pharmaceuticals, this compound-1,8-diamine is utilized in the production of agrochemicals and as a monomer for specialized polymers. google.comlookchem.com In the agrochemical sector, it can be incorporated into the structure of pesticides or fungicides. google.com Its application extends to the synthesis of polymers such as urethanes and polymer flocculants, where its ability to form multiple bonds is crucial for creating robust polymer networks. google.com

Contributions to Materials Science

The unique structure of this compound-1,8-diamine lends itself to the development of high-performance materials with tailored properties. Its ability to act as a cross-linking agent or a monomer is central to its contributions in this field.

This compound-1,8-diamine is a valuable building block in polymer chemistry. chemicalbull.com Its three primary amine groups allow it to act as a branching point, enabling the synthesis of complex, non-linear polymer architectures such as hyperbranched polymers or dendrimers. When reacted with difunctional monomers, it can create highly cross-linked networks that enhance the mechanical and thermal properties of the resulting material. This functionality is particularly useful in the production of polyurethanes and other thermosetting polymers where a high degree of cross-linking is desired. google.com

The compound has significant applications in the formulation of specialized functional materials, most notably as an epoxy curing agent and a corrosion inhibitor. google.comsmolecule.com

Epoxy Curing Agents: As a trifunctional amine, it is a highly effective curing agent (hardener) for epoxy resins. google.comsmolecule.com Each primary amine group contains two active hydrogens that can react with the epoxide rings of the resin. threebond.co.jp This high reactivity allows for the formation of a dense, three-dimensional cross-linked network, which imparts superior mechanical strength, chemical resistance, and thermal stability to the cured epoxy material. smolecule.comthreebond.co.jp

Corrosion Inhibitors: this compound-1,8-diamine is also used as a rust inhibitor in protective coatings and metal treatments. google.comsmolecule.com The amine groups have a strong affinity for metal surfaces. They adsorb onto the metal, forming a thin, protective molecular film. This film acts as a barrier, isolating the metal from corrosive agents in the environment and significantly slowing the rate of corrosion.

Table 2: Key Applications of this compound-1,8-diamine

| Application Area | Function | Mechanism/Role | Source(s) |

|---|---|---|---|

| Pharmaceuticals | Synthetic Intermediate | Provides a trifunctional scaffold for building complex molecules. | smolecule.com, lookchem.com |

| Agrochemicals | Precursor | Used in the synthesis of pesticides and other active compounds. | google.com |

| Polymers | Monomer/Cross-linker | Forms polymer networks for urethanes and flocculants. | google.com, chemicalbull.com |

| Functional Materials | Epoxy Curing Agent | Cross-links epoxy resins to form a hard, durable thermoset. | google.com, smolecule.com |

| Functional Materials | Corrosion Inhibitor | Forms a protective film on metal surfaces. | google.com, smolecule.com |

Catalytic and Co-catalytic Roles in Chemical Transformations

In addition to its role as a structural building block, this compound-1,8-diamine can participate in chemical reactions as a catalyst or co-catalyst. Its basic amine groups can function as base catalysts in various organic transformations.

A notable application is its use in conjunction with tin-based catalysts. Research indicates that this compound-1,8-diamine can be used with compounds like Dibutyltin bis(2-ethylhexanoate) to enhance the stability and reactivity of the catalyst system. chemicalbull.com In this role, it acts as a co-catalyst or stabilizer, improving the efficiency and performance of the primary catalyst in polymerization or other reactions. Furthermore, during its own synthesis via hydrogenation, alkali hydroxides are employed as co-catalysts to suppress side reactions and improve yield, highlighting the nuanced catalytic requirements associated with the compound. google.com

Ligand Design for Metal-Catalyzed Processes

In the realm of metal-catalyzed reactions, the efficacy of a catalyst system often hinges on the design of the chiral ligand coordinated to the metal center. Chiral amines are crucial precursors in the synthesis of these ligands, which are instrumental in transferring stereochemical information to the products of a reaction. The development of novel chiral ligands is a continuous effort to improve enantioselectivity and catalytic activity in a wide array of chemical transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. nih.gov

The molecular structure of this compound, featuring a primary amine and a chiral center, suggests its potential as a simple yet potentially effective building block for chiral ligands. The amine group provides a direct point for modification and incorporation into larger, more complex ligand frameworks, such as phosphine-amine or salen-type ligands. The octane (B31449) chain could offer specific steric and electronic properties to the resulting metal complex. Despite this theoretical potential, specific examples, research findings, or data tables detailing the performance of ligands derived from this compound in metal-catalyzed processes are not available in the reviewed literature.

Organocatalytic Applications

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis, utilizing small organic molecules to catalyze chemical transformations. nih.gov Chiral primary and secondary amines are among the most successful classes of organocatalysts, operating through the formation of transient iminium or enamine intermediates with carbonyl substrates. nih.govmdpi.com This mode of activation enables a variety of enantioselective reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govresearchgate.net

The structural attributes of this compound—a primary amine appended to a chiral hydrocarbon backbone—make it a candidate for investigation as a simple organocatalyst or as a precursor for more complex catalytic scaffolds. The interplay between the aminomethyl group and the chiral center could, in principle, influence the stereochemical outcome of a catalyzed reaction. However, the scientific literature currently lacks specific studies that have synthesized, tested, and reported on the efficacy of this compound or its derivatives in organocatalytic applications. Consequently, there are no detailed research findings or data tables to present on its performance in this context.

Further research would be necessary to explore and establish the viability of this compound as a useful synthetic intermediate in these advanced areas of chemical catalysis.

Future Perspectives and Emerging Research Avenues

Innovations in Stereoselective Synthesis of Aminomethyl-Octane Derivatives

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry. For a molecule like 4-(aminomethyl)octane, which possesses a stereocenter at the fourth carbon, developing highly selective synthetic routes is a primary research goal. Future innovations will likely focus on moving beyond classical resolution techniques towards more efficient and atom-economical asymmetric catalytic methods.

One of the most promising areas is the catalytic asymmetric hydroamination of alkenes. This method, which involves the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly efficient route to chiral amines. rsc.orgrsc.orgbeilstein-journals.org For the synthesis of this compound derivatives, this could involve the hydroamination of a suitably substituted octene precursor. Research is focused on developing novel chiral catalysts, often based on transition metals like copper, iridium, or rhodium, that can control the stereochemical outcome of the addition with high enantioselectivity. rsc.orgresearchgate.net

Another burgeoning field is photoenzymatic catalysis , which combines the selectivity of enzymes with the energy of visible light to drive challenging chemical transformations. rsc.orgbeilstein-journals.orgresearchgate.net Ene-reductases, for instance, can be used to photocatalytically generate aminium radicals that then participate in asymmetric hydroamination, offering a green and powerful method for synthesizing chiral alkyl amines. rsc.orgbeilstein-journals.org

Furthermore, asymmetric hydrogenation of prochiral imines or enamines remains a robust and widely applicable strategy. researchgate.netfrontiersin.org Advances in this area are driven by the design of new chiral phosphine (B1218219) ligands for transition metal catalysts, which can achieve exceptional levels of enantioselectivity for a broad range of substrates. researchgate.net The synthesis of this compound could be envisioned via the asymmetric hydrogenation of an imine derived from a corresponding ketone.

| Synthetic Strategy | Catalyst Type | Key Advantages | Research Focus |

| Asymmetric Hydroamination | Chiral transition metal complexes (Cu, Ir, Rh) | High atom economy, direct C-N bond formation. rsc.org | Development of new ligands, expanding substrate scope. rsc.org |

| Photoenzymatic Catalysis | Ene-reductases | Green (uses visible light), high enantioselectivity. rsc.orgbeilstein-journals.org | Enzyme engineering, understanding reaction mechanisms. |

| Asymmetric Hydrogenation | Chiral transition metal complexes (Ir, Rh) | High yields and enantioselectivities, well-established. frontiersin.org | Design of novel ligands, reduction of catalyst loading. researchgate.net |

| Nickel-catalyzed Hydroalkylation | Chiral Nickel-hydride complexes | Couples readily available enamides with alkyl halides. rsc.org | Broadening the scope of alkyl halides and enamide partners. rsc.org |

Development of Novel Catalytic Systems for Amination Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in chemical synthesis, offering the potential to construct complex molecules from simple alkane feedstocks. The development of novel catalytic systems for the amination of unactivated C-H bonds is a major frontier, directly applicable to the synthesis of compounds like this compound from octane (B31449) itself.

Recent progress has been made in transition-metal-catalyzed C-H amination , with catalysts based on rhodium, copper, and silver showing promise. rsc.orgnih.gov These reactions often proceed via a nitrene insertion mechanism or through C-H activation pathways. rsc.org A significant challenge remains in controlling the regioselectivity of these reactions on long-chain alkanes, directing the amination to a specific carbon atom. Future research will focus on designing ligands that can sterically or electronically guide the catalyst to the desired position on the octane backbone.

Biocatalysis offers a powerful alternative, leveraging the exquisite selectivity of enzymes. hims-biocat.eu Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, are increasingly used for the asymmetric synthesis of chiral amines from ketones. frontiersin.orgnih.gov The synthesis of a precursor to this compound could be achieved by the reductive amination of the corresponding ketone using an engineered AmDH. The continuous discovery and engineering of these biocatalysts are expanding the scope of accessible chiral amines under mild, environmentally friendly conditions. hims-biocat.eumdpi.com

| Catalytic System | Description | Advantages | Challenges & Future Work |

| Transition Metal C-H Amination | Direct insertion of a nitrogen-containing group into a C-H bond using catalysts (e.g., Rh, Cu, Ag). rsc.org | Reduces synthetic steps by using simple alkane feedstocks. | Controlling regioselectivity on long alkyl chains, catalyst turnover. nih.gov |

| Biocatalysis (e.g., AmDHs) | Use of engineered enzymes for reductive amination of ketones. frontiersin.orgnih.gov | High stereoselectivity, mild reaction conditions, environmentally benign. hims-biocat.eu | Expanding substrate scope, improving enzyme stability and activity. mdpi.com |

| Hydroamination Catalysis | Transition metal or enzyme-catalyzed addition of N-H across a C=C bond. rsc.org | 100% atom economy, direct conversion of alkenes to amines. | Development of catalysts for non-activated alkenes, intermolecular reactions. |

Exploration of New Chemical Reactivity and Derivatization Potentials

The primary amine group in this compound is a versatile functional handle for a wide array of chemical transformations. Future research will undoubtedly explore its derivatization to create new molecules with tailored properties.

Standard reactions such as alkylation and acylation can be used to generate secondary and tertiary amines or amides, respectively. msu.eduncert.nic.in These reactions are fundamental in medicinal chemistry for modifying the pharmacological profile of lead compounds. For instance, acylation of this compound with various acid chlorides could produce a library of amides for biological screening.

The lone pair of electrons on the nitrogen atom also allows this compound to act as a ligand for transition metals. researchgate.netalfachemic.com Chiral amines are crucial components of many asymmetric catalysts. alfachemic.com Derivatives of this compound could be synthesized and evaluated as ligands in a variety of catalytic reactions, such as asymmetric hydrogenation or C-C bond-forming reactions. The long alkyl chain could impart unique solubility properties or steric influences within the catalytic pocket.

Furthermore, the primary amine can serve as a nucleophile in various C-N bond-forming reactions , including couplings with aryl halides (Buchwald-Hartwig amination) to produce N-arylated derivatives. nih.gov The development of more efficient and general catalyst systems for these reactions continues to be an active area of research. nih.gov

| Reaction Type | Reagents | Potential Products | Research Application |

| N-Alkylation | Alkyl halides | Secondary and tertiary amines | Modifying steric and electronic properties, synthesis of new ligands. msu.edu |

| N-Acylation | Acid chlorides, anhydrides | Amides | Creation of compound libraries for drug discovery, material science. ncert.nic.in |

| Buchwald-Hartwig Amination | Aryl halides, Pd-catalyst | N-Aryl amines | Synthesis of complex molecules for pharmaceuticals and organic electronics. nih.gov |

| Ligand Synthesis | Transition metal precursors | Chiral metal complexes | Development of new asymmetric catalysts. researchgate.netalfachemic.com |

Computational Design and Predictive Modeling for Enhanced Functionality

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of catalysts and functional molecules. For a compound like this compound, computational methods can accelerate research and development in several key areas.

Density Functional Theory (DFT) can be employed to investigate the mechanisms of amination reactions, helping to elucidate the role of the catalyst and predict the stereochemical outcome. rsc.orgresearchgate.net By modeling the transition states of catalytic cycles, researchers can rationally design more efficient and selective catalysts for the synthesis of this compound derivatives. rsc.org

Computational screening methodologies are also being developed to identify novel catalysts or even new functional molecules in silico. researchgate.netacs.orgsciopen.com Large virtual libraries of potential ligands or derivatives of this compound could be generated and screened for desired properties, such as binding affinity to a biological target or catalytic activity. This approach can significantly reduce the experimental effort required to discover new functional compounds. researchgate.net

Predictive models for physicochemical properties, such as pKa, solubility, and reactivity, can also be developed using computational tools. monash.eduacs.orgusn.no These models can guide the design of derivatives of this compound with optimized properties for specific applications, for example, in carbon capture, where the properties of amines are crucial for their performance. monash.eduacs.org

Integration of Green Chemistry Principles for Sustainable Production

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize waste and environmental impact. The synthesis of amines, including this compound, is an area where green chemistry principles can have a significant positive effect.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. rsc.org Catalytic reactions, such as hydroamination, are inherently more atom-economical than classical stoichiometric methods. rsc.org Future research will continue to prioritize the development of catalytic routes that maximize atom economy.

The use of renewable resources as feedstocks is another central tenet of green chemistry. chemistryviews.org Research is ongoing to develop methods for producing amines from biomass-derived platform molecules, such as fatty acids or amino acids. acs.orgresearchgate.net This could provide a sustainable alternative to petrochemical-based routes for the synthesis of this compound and similar long-chain amines. chemistryviews.org

The development of greener reaction conditions , such as the use of safer solvents (e.g., water or bio-derived solvents) and minimizing energy consumption, is also a critical research area. rsc.org Biocatalytic processes, which typically operate in water under mild conditions, are particularly attractive from this perspective. nih.gov The application of green chemistry metrics, such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI), will be essential for evaluating and comparing the sustainability of different synthetic routes. rsc.orgresearchgate.net

| Green Chemistry Principle | Application to Amine Synthesis | Future Research Direction |

| Atom Economy | Prioritizing catalytic addition reactions like hydroamination over substitution reactions. rsc.org | Designing new catalytic cycles with 100% atom economy. |

| Renewable Feedstocks | Synthesis of amines from biomass-derived alcohols, fatty acids, or amino acids. chemistryviews.orgacs.org | Developing efficient catalytic conversions of bio-based platform molecules to amines. researchgate.net |

| Safer Solvents | Utilizing water or other benign solvents in enzymatic or phase-transfer catalysis. | Expanding the scope of reactions that can be performed in green solvents. |

| Energy Efficiency | Developing catalysts that operate at lower temperatures and pressures. | Photochemical and electrochemical methods that reduce reliance on thermal energy. |

| Waste Prevention | Designing syntheses to minimize byproducts and simplify purification. rsc.org | Integrating in-line analysis and process optimization to reduce waste generation. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(Aminomethyl)octane, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis often involves reductive amination of 4-formyloctane using ammonia or ammonium salts under hydrogenation conditions. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) in ethanol at 50–80°C and 3–5 bar H₂ pressure typically achieves yields of 60–75% . Solvent choice (polar aprotic vs. protic) and temperature control are critical to minimize side reactions like over-reduction. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), it requires handling in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Storage should be in airtight containers under nitrogen at 2–8°C to prevent oxidation . Spills must be neutralized with dilute acetic acid and absorbed using vermiculite .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies the aminomethyl group (δ ~2.8 ppm for CH₂NH₂) and octane backbone. Mass spectrometry (EI-MS) confirms molecular weight (m/z ~157 [M+H]⁺). Infrared spectroscopy (IR) detects N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is advised .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved in experimental design?

- Methodological Answer : Discrepancies arise from incomplete toxicological profiling (e.g., acute vs. chronic exposure). Researchers should conduct tiered assays:

- In vitro : Ames test for mutagenicity and HepG2 cell viability assays.

- In vivo : Acute oral toxicity in rodents (OECD 423) with histopathological analysis.

- Cross-validate findings with computational models (e.g., QSAR) to predict long-term effects .

Q. What strategies elucidate this compound’s interactions with biological targets like kinase enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to kinases (e.g., Mer/c-Met). Experimental validation via surface plasmon resonance (SPR) measures binding affinity (KD). Competitive inhibition assays using ATP analogs (e.g., ADP-Glo™) quantify enzyme activity modulation .

Q. What challenges arise when scaling up synthesis while maintaining high purity?

- Methodological Answer : Batch-to-batch variability due to exothermic reactions requires strict temperature control (jacketed reactors). Continuous flow systems improve scalability by reducing residence time and side products. Final purification via fractional distillation (bp ~200–220°C) or recrystallization (hexane/ethyl acetate) ensures >98% purity .

Q. How does the compound’s branched alkyl chain influence reactivity in non-polar vs. polar solvents?

- Methodological Answer : The octane backbone enhances solubility in non-polar solvents (e.g., hexane), favoring SN2 reactions at the aminomethyl group. In polar solvents (e.g., DMSO), the amine acts as a nucleophile, participating in Schiff base formation. Solvent dielectric constants (ε) correlate with reaction rates—lower ε increases nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.